molecular formula C29H30FN3O3 B2998842 3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897612-80-5

3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

カタログ番号: B2998842
CAS番号: 897612-80-5
分子量: 487.575
InChIキー: MSWSUAMTZHREBQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one features a pyridin-2(1H)-one core substituted with pharmacologically relevant moieties. Key structural elements include:

  • 1-position: A furan-2-ylmethyl group, which may influence lipophilicity and metabolic stability.
  • 4-hydroxy and 6-methyl groups: These contribute to hydrogen-bonding capacity and steric effects, respectively.

特性

IUPAC Name

3-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30FN3O3/c1-20-5-7-22(8-6-20)28(32-15-13-31(14-16-32)24-11-9-23(30)10-12-24)27-26(34)18-21(2)33(29(27)35)19-25-4-3-17-36-25/h3-12,17-18,28,34H,13-16,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWSUAMTZHREBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CC3=CC=CO3)C)O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:

    Formation of the Piperazine Intermediate: Reacting 4-fluorophenylamine with piperazine under controlled conditions.

    Coupling with p-Tolylmethyl Group: Using a coupling agent to attach the p-tolylmethyl group to the piperazine intermediate.

    Incorporation of the Furan Ring: Introducing the furan-2-ylmethyl group through a nucleophilic substitution reaction.

    Formation of the Pyridinone Core: Cyclization and hydroxylation reactions to form the pyridinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

化学反応の分析

Types of Reactions

3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The fluorophenyl group can be reduced to a phenyl group.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

科学的研究の応用

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

類似化合物との比較

Comparison with Similar Compounds

Structurally related compounds share the pyridin-2(1H)-one scaffold but differ in substituents, influencing their physicochemical and biological profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogs

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Reference
Target Compound Not reported Not reported 1-(furan-2-ylmethyl); 3-(4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl Not reported -
3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one C23H26FN3O3 411.5 1-(furan-2-ylmethyl); 3-(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl Not reported
1-Ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one C26H30FN3O2 435.5 1-ethyl; 3-(4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl Not reported
6-(Furan-2-yl)-4-(heptafluoropropyl)pyridin-2(1H)-one (Compound 4q, ) C11H5F7NO 327.16 6-(furan-2-yl); 4-heptafluoropropyl Analgesic (ED50: 15 mg/kg)
1-Ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one C24H27FN4O2 422.5 1-ethyl; 3-(4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl Not reported

Key Observations:

Substituent Effects on Pharmacokinetics :

  • The furan-2-ylmethyl group (as in the target compound and ) may enhance metabolic stability compared to ethyl substituents () due to reduced oxidative metabolism .
  • Fluorophenyl-piperazine moieties () are associated with improved receptor binding in CNS targets, though selectivity varies with aryl-group substitutions (e.g., p-tolyl vs. pyridin-3-yl) .

Physicochemical Properties: Hydroxy groups (e.g., 4-hydroxy in the target compound) enhance solubility and hydrogen-bonding capacity, critical for bioavailability .

Research Findings

Pharmacological Data:

  • While the target compound’s activity remains unreported, Compound 4q () showed significant analgesic effects, supporting the exploration of furan-containing analogs for pain management .

生物活性

The compound 3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one , hereafter referred to as Compound X , has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including its synthesis, biological evaluation, and mechanisms of action.

Chemical Structure and Synthesis

Compound X is characterized by a complex structure that includes a piperazine moiety, a furan ring, and a pyridine derivative. The synthesis typically involves multi-step organic reactions, focusing on the formation of the piperazine ring followed by the introduction of various functional groups through nucleophilic substitutions and coupling reactions.

Synthetic Route

  • Formation of the Piperazine Ring : Starting from piperazine precursors.
  • Introduction of Fluorophenyl Group : Achieved via nucleophilic aromatic substitution.
  • Attachment of Furan and Pyridine Moieties : Involves amide bond formation using coupling reagents.

Antimicrobial Activity

Research indicates that Compound X exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 1.35 to 4.00 μM against pathogens such as Mycobacterium tuberculosis .

Antiparasitic Activity

The compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum, with IC50 values reported between 0.74–6.4 μM . These findings suggest that Compound X could be a promising candidate for further development as an antimalarial agent.

Cytotoxicity

Cytotoxicity assessments on human embryonic kidney (HEK-293) cells have shown that Compound X is relatively non-toxic, indicating a favorable safety profile for therapeutic applications .

The biological activity of Compound X is believed to stem from its ability to interact with specific molecular targets:

  • Receptor Modulation : The piperazine and fluorophenyl groups may enhance binding affinity to target receptors involved in microbial resistance mechanisms.
  • Enzyme Inhibition : Potential inhibition of enzymes critical for pathogen survival has been suggested, although specific targets remain to be elucidated.

Case Study 1: Antitubercular Evaluation

In a study focused on anti-tubercular agents, derivatives similar to Compound X were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Five compounds showed promising results with IC90 values ranging from 3.73 to 4.00 μM, indicating that structural modifications can enhance efficacy .

Case Study 2: Antimalarial Screening

A series of compounds derived from similar frameworks were screened for antiplasmodial activity, revealing significant potential in combating drug-resistant strains of malaria . The structure-activity relationship (SAR) studies indicated that specific substitutions at the piperazine ring significantly influenced biological outcomes.

Comparative Table of Biological Activities

Activity TypeCompound X (IC50/MIC)Reference
Antitubercular1.35 - 4.00 μM
Antimalarial0.74 - 6.4 μM
CytotoxicityNon-toxic

Q & A

Q. What are the recommended synthetic routes for preparing 3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving piperazine coupling, alkylation, and cyclization. For example, a pyridinone core (e.g., 4-hydroxy-6-methylpyridin-2(1H)-one) can be functionalized with a furan-2-ylmethyl group via nucleophilic substitution, followed by Mannich-type reactions to introduce the fluorophenyl-piperazinyl and p-tolyl moieties.
  • Key Steps :
  • Use anhydrous conditions for alkylation to minimize side reactions.
  • Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) for purification.
  • Monitor reaction progress via TLC and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Optimization :
  • Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of furan-2-ylmethyl chloride) to drive reactions to completion.
  • Reflux in aprotic solvents (e.g., DMF or DCM) with catalytic bases like K₂CO₃ .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : A combination of ¹H/¹³C NMR , IR , and HRMS is essential:
  • ¹H NMR :
  • Identify the pyridinone hydroxyl proton (δ ~12–14 ppm, broad singlet).
  • Piperazine N-CH₂ protons (δ ~2.5–3.5 ppm, multiplet).
  • ¹³C NMR :
  • Confirm the carbonyl group (C=O, δ ~165–170 ppm).
  • IR :
  • Detect O-H stretch (~3200–3400 cm⁻¹) and C=O stretch (~1650 cm⁻¹).
  • HRMS :
  • Verify molecular ion ([M+H]⁺) with <5 ppm mass error .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell lines, incubation times). To address this:
  • Standardized Assay Design :
  • Use isogenic cell lines (e.g., HEK293 vs. HepG2) under identical conditions (e.g., 48-hour incubation, 10 µM compound concentration).
  • Include positive controls (e.g., known kinase inhibitors for enzyme assays).
  • Data Normalization :
  • Normalize activity to cell viability (MTT assay) or protein content (Bradford assay).
  • Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) via software like GraphPad Prism .

Q. What experimental strategies are recommended to study the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer : Follow a tiered approach:
  • Phase 1 (Lab-Scale) :
  • Conduct aerobic/anaerobic biodegradation tests (OECD 301/311 guidelines) using activated sludge or soil microcosms.
  • Monitor degradation via LC-MS/MS and identify metabolites (e.g., hydroxylated or defluorinated derivatives).
  • Phase 2 (Field Studies) :
  • Use stable isotope labeling (e.g., ¹⁸O or ¹³C) to track compound distribution in water-soil systems.
  • Measure half-life (t₁/₂) under varying pH/temperature conditions .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer : Use QSAR and molecular docking to predict ADME traits:
  • Lipophilicity (logP) :
  • Aim for logP ~2–4 (optimizes membrane permeability; use ChemAxon or MOE software).
  • Metabolic Stability :
  • Simulate CYP450 metabolism (e.g., CYP3A4/2D6) to identify labile sites (e.g., fluorophenyl or furan groups).
  • Docking Studies :
  • Target receptors (e.g., serotonin or dopamine receptors) to refine substituent geometry (e.g., piperazinyl orientation) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。